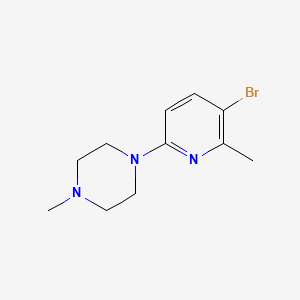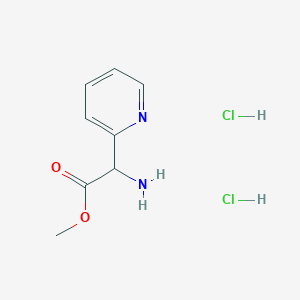
Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride” is a chemical compound with the CAS Number 1427475-14-6 . It has a molecular weight of 239.1 and its IUPAC name is "methyl (2-pyridinylamino)acetate" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C8H10N2O2.2ClH/c11-8(12)6-9-5-7-3-1-2-4-10-7;;/h1-4,9H,5-6H2,(H,11,12);2*1H" . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related compounds have been involved in various reactions. For instance, 2-(methylamino)pyridine forms copper (II) complexes containing various anions .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride is used as a building block in the synthesis of heterocyclic compounds. It plays a crucial role in constructing complex molecular structures, such as pyrazolo[4,3-c]pyridin-3-ones and pyrazolo[4,3-c]pyridine-3,6-diones, which are valuable in various chemical and pharmaceutical applications (Prezent et al., 2016).
Large-Scale Synthesis
The compound is also instrumental in developing methodologies for the efficient large-scale synthesis of compounds like alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate. These methodologies pave the way for rapid access to heterocyclic analogues, which are essential for various scientific endeavors (Morgentin et al., 2009).
Divergent Cyclisations
The compound is involved in the divergent cyclisations of related compounds, leading to the formation of interesting bicyclic heterocycles. The reaction's outcome is highly sensitive to the reagents used and the reaction medium's acidity, demonstrating the compound's role in nuanced chemical synthesis (Smyth et al., 2007).
Metal Analyses in Environmental and Pharmaceutical Samples
This compound serves as an ion-pairing reagent in the separation and determination of common metal ions. Its application in qualitative and quantitative analysis of metal ions in pharmaceutical vitamin preparations and water samples is a significant contribution to environmental and pharmaceutical analysis (Belin & Gülaçar, 2005).
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as aminotransferases and dehydrogenases. The interactions between this compound and these enzymes are crucial for understanding its biochemical properties and potential therapeutic applications .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may alter the activity of key signaling molecules such as kinases and phosphatases, leading to changes in cellular responses. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes, altering their conformation and activity. For example, it may inhibit the activity of certain enzymes by competing with natural substrates for binding sites. Additionally, this compound can modulate gene expression by interacting with DNA or RNA, influencing the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is generally stable under standard laboratory conditions, but its activity may decrease over time due to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing enzyme activity or promoting cell survival. At high doses, this compound can cause toxic or adverse effects, including cell death and tissue damage. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have distinct biological activities. Additionally, this compound can influence the levels of key metabolites, affecting cellular energy balance and metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The transport and distribution of this compound are essential for its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound may localize to the nucleus, mitochondria, or other organelles, where it can exert its effects on cellular processes. The subcellular localization of this compound is crucial for understanding its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
methyl 2-amino-2-pyridin-2-ylacetate;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.2ClH/c1-12-8(11)7(9)6-4-2-3-5-10-6;;/h2-5,7H,9H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDLXAKJINMFAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=N1)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1039356-77-8 |
Source


|
| Record name | methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
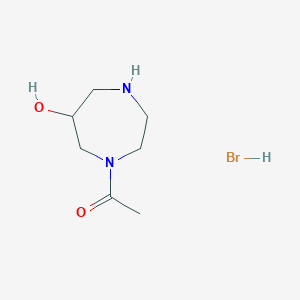
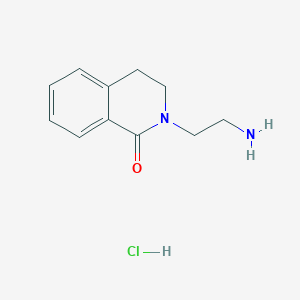
![4-[(2-Hydroxypropyl)amino]-1lambda6-thiane-1,1-dione hydrochloride](/img/structure/B1379557.png)


![6-Bromopyrazolo[1,5-a]pyridin-2-amine](/img/structure/B1379561.png)
![3-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B1379565.png)
![Tert-butyl 4-[(pyridin-2-ylmethyl)amino]azepane-1-carboxylate](/img/structure/B1379566.png)

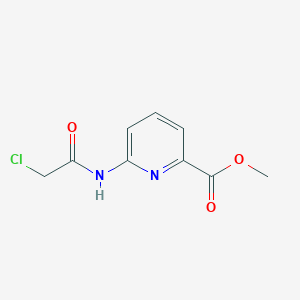

![6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1379573.png)

